2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14520283
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O2 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 2-benzo[e][1]benzofuran-1-yl-N-(pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H16N2O2/c23-19(22-12-14-4-3-9-21-11-14)10-16-13-24-18-8-7-15-5-1-2-6-17(15)20(16)18/h1-9,11,13H,10,12H2,(H,22,23) |
| Standard InChI Key | UWGHMFAQERCZMO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NCC4=CN=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound combines three structural domains:
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Naphtho[2,1-b]furan: A fused bicyclic system comprising a naphthalene ring fused to a furan oxygen heterocycle. This moiety is known for planar rigidity and π-conjugation, enhancing binding affinity in biological systems .
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Acetamide linker: A methylene group bonded to a carbonyl (-C=O) and amine (-NH-), facilitating hydrogen bonding and solubility modulation.
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Pyridin-3-ylmethyl group: A pyridine ring substituted at the 3-position, introducing nitrogen-based polarity and potential for metal coordination .
Table 1: Molecular Properties of Analogous Compounds
Synthetic Pathways and Optimization
Precursor Synthesis: Naphtho[2,1-b]furan Intermediates
The naphthofuran core is typically synthesized via Knoevenagel condensation or cyclization reactions. For example, ethyl naphtho[2,1-b]furan-2-carboxylate is prepared by refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate and potassium carbonate in DMF . Subsequent hydrazide formation involves hydrazine hydrate reflux, yielding naphtho[2,1-b]furan-2-carbohydrazide .
Acetamide Formation
The target compound likely forms via amide coupling between naphtho[2,1-b]furan-1-acetic acid and 3-(aminomethyl)pyridine. A plausible route involves:
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Activation of the carboxylic acid: Using coupling agents like EDC/HOBt.
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Nucleophilic attack: The pyridinylmethyl amine reacts with the activated carbonyl, forming the acetamide bond .
Table 2: Reaction Conditions for Analogous Acetamides
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carboxylic acid activation | EDC, HOBt, DCM, RT | 85–90 | |
| Amide coupling | 3-(Aminomethyl)pyridine, DIPEA, DCM | 75–80 |
Physicochemical and Spectral Properties
Stability and Solubility
The naphthofuran core confers thermal stability, evidenced by high melting points (252–255°C in carbohydrazide analogs) . The pyridine group enhances water solubility via hydrogen bonding, though logP calculations predict moderate lipophilicity (estimated cLogP = 3.2).
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹), N-H bend (~3300 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
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¹H NMR: Key signals:
Challenges and Future Directions
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